PLK4 Inhibitory Potency: (1E)-CFI-400437 vs. Closest Comparators in Direct Head-to-Head Kinase Assay
In a direct comparative kinase assay study evaluating eight protein kinase inhibitors with PLK4 cross-over potential, (1E)-CFI-400437 exhibited the lowest IC50 value for PLK4 among all tested compounds, including centrinone, centrinone-B, and the closely related analog CFI-400945 [1]. The assay was conducted using recombinant PLK4 kinase domain under standardized conditions [1].
| Evidence Dimension | PLK4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.55 nM |
| Comparator Or Baseline | centrinone: 2.71 nM; CFI-400945: 4.85 nM; centrinone-B: IC50 not directly reported for PLK4 in this assay (Ki = 0.59 nM reported elsewhere) |
| Quantified Difference | ~1.75-fold more potent than centrinone; ~3.1-fold more potent than CFI-400945 |
| Conditions | In vitro kinase activity assay using recombinant PLK4 kinase domain; values from Suri et al. 2019 |
Why This Matters
Researchers requiring maximal PLK4 inhibition at the lowest achievable concentration should prioritize (1E)-CFI-400437 dihydrochloride over centrinone or CFI-400945 based on this direct comparative dataset.
- [1] Suri A, Bailey AW, Tavares MT, et al. Evaluation of protein kinase inhibitors with PLK4 cross-over potential in a pre-clinical model of cancer. Int J Mol Sci. 2019;20(9):2112. (Data from Table 3) View Source
